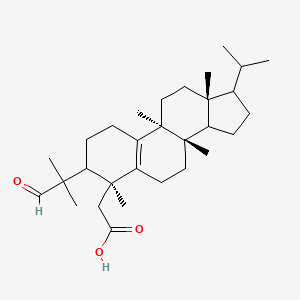

Alstonic acid A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid |

InChI |

InChI=1S/C30H48O3/c1-19(2)20-9-12-24-27(20,5)15-16-29(7)22-10-11-23(26(3,4)18-31)28(6,17-25(32)33)21(22)13-14-30(24,29)8/h18-20,23-24H,9-17H2,1-8H3,(H,32,33)/t20?,23?,24?,27-,28-,29-,30+/m1/s1 |

InChI Key |

WODHWLGTVYKRQF-SOEADCNZSA-N |

Isomeric SMILES |

CC(C)C1CCC2[C@@]1(CC[C@]3([C@]2(CCC4=C3CCC([C@]4(C)CC(=O)O)C(C)(C)C=O)C)C)C |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC(C4(C)CC(=O)O)C(C)(C)C=O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Alstonic Acid A: A Technical Guide to its Discovery and Isolation from Alstonia scholaris

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonic acid A, an unusual 2,3-secofernane triterpenoid (B12794562), was first isolated from the leaves of Alstonia scholaris. This technical guide provides a comprehensive overview of the discovery and isolation of this novel natural product. It details the general methodologies for extraction and chromatographic separation employed for triterpenoids from Alstonia scholaris and presents the key spectroscopic data used for its structure elucidation. This document is intended to serve as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of this compound.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil's tree or saptaparni, is a large evergreen tree belonging to the Apocynaceae family. It is widely distributed throughout the Asia-Pacific region and has a long history of use in traditional medicine for treating a variety of ailments, including fever, malaria, and gastrointestinal disorders. The plant is a rich source of diverse phytochemicals, particularly alkaloids and triterpenoids.

In 2009, a research group led by Wang first reported the discovery of two novel 2,3-secofernane triterpenoids, Alstonic acids A and B, from the leaves of Alstonia scholaris[1][2][3][4][5]. The unique carbon skeleton of these compounds has garnered interest within the natural products chemistry community. This guide focuses on the discovery and isolation of this compound.

Experimental Protocols

While the full, detailed experimental protocol from the original discovery paper by Wang et al. is not publicly available, this section outlines a generalized procedure for the isolation of triterpenoids from Alstonia scholaris based on established methodologies for this plant.

Plant Material Collection and Preparation

Fresh leaves of Alstonia scholaris are collected and authenticated. The leaves are then shade-dried and pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is typically extracted with a polar solvent to efficiently isolate a broad range of secondary metabolites, including triterpenoids.

-

Maceration/Soxhlet Extraction: The powdered leaves are subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature or using a Soxhlet apparatus.

-

Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Triterpenoids are typically found in the less polar fractions.

-

Column Chromatography: The fraction containing the triterpenoids is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, commonly a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the individual compounds.

-

Further Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Data Presentation

Due to the limited public availability of the primary research article, a comprehensive table of quantitative data, including the precise yield of this compound, is not possible. However, the structural elucidation was based on the following spectroscopic data:

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Data Type | Observed Characteristics |

| ¹H NMR | Chemical Shifts (δ) | Data not publicly available. |

| ¹³C NMR | Chemical Shifts (δ) | Data not publicly available. |

| HR-ESI-MS | Mass-to-charge ratio (m/z) | Data not publicly available. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Alstonia scholaris.

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined through extensive analysis of its spectroscopic data, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). These techniques provide detailed information about the carbon-hydrogen framework and the exact molecular weight of the compound, allowing for the unambiguous assignment of its unique 2,3-secofernane triterpenoid structure.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activities. Further research is required to explore the pharmacological potential of this novel triterpenoid.

Conclusion

The discovery of this compound from Alstonia scholaris has introduced a new subclass of triterpenoids with a rare 2,3-secofernane skeleton. While the generalized isolation procedures for triterpenoids from this plant are well-established, the specific quantitative data and detailed experimental protocols from the original discovery remain to be fully disseminated in the public domain. The elucidation of its biological activity and potential mechanisms of action presents an exciting avenue for future research in the field of natural product-based drug discovery.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. phcogrev.com [phcogrev.com]

- 4. UPLC-ESI-MS/MS Profiling and Cytotoxic, Antioxidant, Anti-Inflammatory, Antidiabetic, and Antiobesity Activities of the Non-Polar Fractions of Salvia hispanica L. Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

Alstonic Acid A: A Technical Guide on its Natural Source, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonic acid A is a naturally occurring triterpenoid (B12794562) that has been isolated from the medicinal plant Alstonia scholaris.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge regarding its natural source, abundance, and the methodologies for its isolation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

This compound is a member of the unusual 2,3-secofernane class of triterpenoids and has been identified in the plant species Alstonia scholaris (L.) R. Br., belonging to the Apocynaceae family.[1][2] This plant, commonly known as "Devil's tree" or "Saptaparni," has a long history of use in traditional medicine across Asia and is a rich source of various bioactive compounds, including alkaloids and triterpenoids.

This compound has been isolated from the leaves of Alstonia scholaris. While the presence of this compound in other parts of the plant has not been definitively reported, various other triterpenoids have been isolated from the flowers and bark.

Abundance

| Plant Part | Extraction Solvent | Total Triterpenoid Content (as ursolic acid equivalent) | Specific this compound Content | Reference |

| Flowers | Dichloromethane | 359.32 ± 1.87 mg/g of extract | Not Determined | |

| Flowers | Ethyl Acetate | 110.88 ± 2.54 mg/g of extract | Not Determined |

It is important to note that these values represent the total triterpenoid content and not the specific amount of this compound. Further quantitative studies employing methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are required to determine the precise concentration of this compound in different parts of Alstonia scholaris.

Experimental Protocols: Isolation of this compound

While a detailed, step-by-step protocol for the isolation of this compound with specific quantities and yields is not fully available in the public domain, a general methodology can be inferred from the literature describing the isolation of triterpenoids from Alstonia scholaris. The following is a generalized workflow based on common phytochemical isolation techniques.

Workflow for the Isolation of Triterpenoids from Alstonia scholaris

References

A Technical Guide to the Putative Biosynthetic Pathway of Alstonic Acid A in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonic acid A, a 2,3-secofernane triterpenoid (B12794562) isolated from Alstonia scholaris, presents a unique chemical scaffold of interest for further investigation. While the complete biosynthetic pathway of this compound has not been fully elucidated, this technical guide outlines a putative pathway based on the established principles of triterpenoid biosynthesis in plants. This document details the foundational isoprenoid pathway, the proposed cyclization of 2,3-oxidosqualene (B107256) to a fernane skeleton, and the subsequent oxidative modifications leading to the formation of this compound. Methodologies for the potential elucidation of this pathway are also discussed. This guide serves as a foundational resource for researchers interested in the biosynthesis and potential biotechnological production of this and related triterpenoids.

Introduction to this compound

This compound is a naturally occurring triterpenoid that has been isolated from Alstonia scholaris, a plant belonging to the Apocynaceae family.[] Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene (B77637).[2][3][4][5] Fernane-type triterpenoids, such as this compound, are a specific subgroup characterized by a particular pentacyclic carbon skeleton. While many pharmacological activities have been attributed to extracts of Alstonia scholaris, including the presence of various pentacyclic triterpenoids like ursolic acid and oleanolic acid, the specific biological activities of this compound are an area of ongoing research. Understanding its biosynthetic pathway is crucial for enabling heterologous production and for the generation of novel analogues through synthetic biology.

The Foundational Pathways of Triterpenoid Biosynthesis

The biosynthesis of all triterpenoids in plants begins with the production of the universal C5 isoprene (B109036) unit, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to generate these precursors: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. For the biosynthesis of triterpenoids, the MVA pathway is the primary source of IPP and DMAPP.

These C5 units are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase to produce the C30 hydrocarbon, squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase. This molecule, 2,3-oxidosqualene, is the linear precursor for the cyclization reactions that generate the vast diversity of triterpenoid skeletons.

Putative Biosynthetic Pathway of this compound

The formation of this compound is proposed to proceed from 2,3-oxidosqualene through a series of enzymatic reactions, including cyclization, oxidation, and ring cleavage.

Cyclization to the Fernane Skeleton

The first committed step in the biosynthesis of fernane-type triterpenoids is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific class of enzymes called oxidosqualene cyclases (OSCs). It is hypothesized that a dedicated fernane synthase enzyme mediates the proton-initiated cyclization of 2,3-oxidosqualene to form the characteristic pentacyclic fernane cation, which is then terminated by deprotonation to yield fernenol (B1252788).

Oxidative Modifications and Ring Cleavage

Following the formation of the fernenol skeleton, a series of oxidative modifications are necessary to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s), which are known to be involved in the diversification of triterpenoid structures.

The proposed subsequent steps are:

-

Hydroxylation: Specific P450 enzymes are proposed to hydroxylate the fernane backbone at various positions.

-

Oxidation: Further oxidation of these hydroxyl groups to ketones and carboxylic acids would occur.

-

Seco-Ring Cleavage: The defining feature of this compound is that it is a 2,3-seco-triterpenoid, meaning the bond between carbon 2 and 3 of the A-ring has been cleaved. This type of ring cleavage is often catalyzed by a Baeyer-Villiger monooxygenase or a dioxygenase.

The precise sequence of these oxidative events is currently unknown.

References

Alstonic Acid A: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonic acid A, a naturally occurring triterpenoid (B12794562) isolated from Alstonia scholaris, presents a subject of interest for phytochemical and pharmacological research.[][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound and addresses the critical aspect of its chemical stability. Due to the limited availability of specific experimental data for this compound, this guide combines reported data with predicted values and outlines general methodologies for its comprehensive analysis.

Chemical Properties of this compound

A summary of the available and predicted chemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, formulation, and further investigation.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₃ | [][3] |

| Molecular Weight | 456.7 g/mol | [][4] |

| Appearance | Crystalline solid | [] |

| Boiling Point (Predicted) | 552.1 ± 23.0 °C | [] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| pKa (Predicted) | No data available | |

| Melting Point | No data available |

Note: Much of the publicly available data on the physicochemical properties of this compound is predicted. Experimental determination of these values is crucial for precise applications.

Chemical Stability

To address this knowledge gap, a generalized experimental protocol for assessing the chemical stability of a compound like this compound is proposed.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a systematic approach to evaluate the stability of this compound under various stress conditions.

1. Materials and Equipment:

-

This compound (high purity)

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

-

Hydrogen peroxide (for oxidative stress)

-

Temperature-controlled chambers/ovens

-

Photostability chamber with controlled light exposure (UV and visible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

-

pH meter

-

Analytical balance

2. Forced Degradation Studies:

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples by HPLC to quantify the remaining this compound and identify any degradation products.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature or a slightly elevated temperature.

-

Monitor the degradation over time by HPLC analysis.

-

-

Thermal Degradation:

-

Store solid this compound and its solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Analyze the samples at various time intervals to determine the extent of degradation.

-

-

Photostability:

-

Expose solid this compound and its solution to controlled UV and visible light in a photostability chamber.

-

Include a dark control stored under the same conditions to differentiate between light-induced and thermal degradation.

-

Analyze the samples by HPLC at specified time points.

-

3. Data Analysis:

-

Quantify the percentage of this compound remaining at each time point.

-

Identify and characterize major degradation products using techniques like LC-MS/MS and NMR.

-

Determine the degradation kinetics (e.g., zero-order, first-order) under each stress condition.

Logical Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting comprehensive stability testing of a chemical compound like this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. While the broader class of triterpenoids has been shown to interact with various cellular signaling cascades, dedicated research is required to elucidate the specific mechanisms of this compound. The antibacterial activity of some pentacyclic triterpenoids from Alstonia scholaris has been reported, suggesting a potential area for future investigation into the biological effects of this compound.[6]

Conclusion

This compound is a natural product with a defined chemical structure, yet its experimental physicochemical properties and stability profile remain largely uncharacterized in public literature. This guide provides the currently available information and outlines a robust methodology for comprehensive stability testing. Such studies are imperative for any future development of this compound for pharmaceutical or other applications. Further research is also critically needed to uncover its biological activities and associated signaling pathways.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical constituents of Alstonia scholaris (L.) R. Br. and their chemotaxonomic significance | Semantic Scholar [semanticscholar.org]

- 5. This compound | CAS:1159579-44-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Alstonic Acid A: A Technical Guide for Drug Discovery Professionals

An In-depth Whitepaper on the Potential Bioactivities of a Novel Triterpenoid (B12794562) from Alstonia scholaris

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alstonic acid A, a unique 2,3-secofernane triterpenoid isolated from the medicinal plant Alstonia scholaris, represents a novel scaffold for potential therapeutic development. While direct and extensive biological screening data for this compound remains limited in publicly available literature, the well-documented pharmacological activities of its source plant and related triterpenoid compounds provide a strong basis for inferring its potential bioactivities. This technical guide synthesizes the available information on this compound and presents a comprehensive overview of the biological activities associated with Alstonia scholaris extracts and its other major chemical constituents. This document aims to provide researchers with a foundational understanding to guide future investigations into the therapeutic promise of this compound.

Introduction: this compound and its Botanical Origin

This compound is a pentacyclic triterpenoid first isolated from the leaves of Alstonia scholaris (Apocynaceae)[1][2]. This plant, commonly known as "Devil's tree" or "Saptaparni," has a long history of use in traditional medicine systems across Asia and Africa for treating a variety of ailments, including infectious diseases, inflammation, and cancer[1][3][4]. The diverse therapeutic applications of A. scholaris are attributed to its rich phytochemical profile, which includes a wide array of alkaloids and triterpenoids[3][5]. The isolation of this compound and its structural elucidation have opened new avenues for exploring the pharmacological potential of this unique molecular architecture.

Inferred Biological Activities from Alstonia scholaris and Related Triterpenoids

Given the nascent stage of research on this compound, this section summarizes the key biological activities reported for crude extracts of A. scholaris and other structurally related triterpenoids isolated from the plant. This information provides a predictive framework for the likely biological profile of this compound.

Anticancer Activity

Extracts of A. scholaris have demonstrated significant anticancer properties against various human cancer cell lines[4][6]. The anticancer effects are largely attributed to the plant's alkaloid and triterpenoid constituents[3]. Triterpenoids such as ursolic acid and betulinic acid, also found in A. scholaris, are known to induce apoptosis and inhibit proliferation in cancer cells[7].

Table 1: In Vitro Anticancer Activity of Constituents from Alstonia scholaris

| Compound/Extract | Cell Line(s) | Activity | IC50 (µM) | Reference |

| Ursolic Acid | NSCLC (A549) | Anti-proliferative | 39.8 | [7] |

| Betulinic Acid | NSCLC (A549) | Anti-proliferative | 40.1 | [7] |

| Betulin | NSCLC (A549) | Anti-proliferative | 240.5 | [7] |

| 2β,3β,28-lup-20(29)-ene-triol | NSCLC (A549) | Anti-proliferative | 172.6 | [7] |

| Alkaloid Fraction | HeLa, HepG2, HL60, KB, MCF-7 | Cytotoxic | 5.53 - 29.76 (µg/mL) | [6] |

Disclaimer: The data presented in this table is for compounds isolated from Alstonia scholaris and not for this compound itself. This serves as a guide to potential activities.

Antimicrobial Activity

Alstonia scholaris has been traditionally used to treat infectious diseases[1]. Studies have validated the antibacterial properties of its extracts and isolated triterpenoids, particularly against Gram-positive bacteria[1][2].

Table 2: Antimicrobial Activity of Triterpenoids from Alstonia scholaris

| Compound | Bacterial Strain(s) | Activity | MIC (µg/mL) | Reference |

| Ursolic Acid | Bacillus cereus | Antibacterial | 16 | [2] |

| Oleanolic Acid | Gram-positive bacteria | Antibacterial | Not specified | [1] |

| Aqueous Extract | Bacillus subtilis, Streptococcus pyogenes, Escherichia coli | Antibacterial | Dose-dependent inhibition | [8] |

| Methanol Extract | Bacillus subtilis, Streptococcus pyogenes, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus mirabilis | Antibacterial | Varied inhibition | [8] |

Disclaimer: The data presented in this table is for compounds and extracts from Alstonia scholaris and not for this compound itself. This serves as a guide to potential activities.

Anti-inflammatory Activity

The ethanolic extract of A. scholaris leaves and its alkaloid fraction have been shown to possess significant anti-inflammatory and analgesic effects[9]. These effects are mediated, in part, through the inhibition of inflammatory mediators like COX-1, COX-2, and 5-LOX[9].

Experimental Protocols

This section details the methodologies for key experiments that could be employed in the preliminary biological screening of this compound, based on protocols described for similar compounds from A. scholaris.

In Vitro Anticancer Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Assay (Broth Microdilution Method for MIC Determination)

-

Bacterial Culture: Bacterial strains are grown in a suitable broth medium overnight at 37°C.

-

Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: this compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: The standardized bacterial inoculum is added to each well.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Assay (In Vitro COX Inhibition Assay)

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction mixture contains the enzyme, heme, and a buffer (e.g., Tris-HCl).

-

Compound Incubation: this compound at various concentrations is pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

-

Prostaglandin (B15479496) Measurement: The production of prostaglandin E2 (PGE2) is measured using an appropriate method, such as an enzyme immunoassay (EIA).

-

Data Analysis: The percentage of inhibition of COX activity is calculated, and the IC50 value is determined.

Visualizations: Workflows and Potential Signaling Pathways

Experimental Workflow for Bioassay-Guided Fractionation

Caption: Bioassay-guided fractionation workflow for the isolation of this compound.

Hypothetical Signaling Pathway Modulated by Triterpenoids

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

This compound presents an intriguing starting point for novel drug discovery. While direct biological data is currently sparse, the strong pharmacological profile of its source, Alstonia scholaris, and related triterpenoids suggests that this compound likely possesses valuable anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a framework for initiating a comprehensive preliminary biological screening of this promising natural product. Future research should focus on obtaining pure this compound and systematically evaluating its activity in a panel of in vitro and in vivo assays to elucidate its mechanism of action and therapeutic potential. The exploration of its effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, will be crucial in defining its role as a potential therapeutic agent.

References

- 1. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijprajournal.com [ijprajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ANTIBACTERIAL ACTIVITY OF TRUNK BARK OF ALSTONIA SCHOLARIS | Semantic Scholar [semanticscholar.org]

- 9. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Devil's Tree: An In-depth Technical Guide to the Ethnobotanical Uses of Alstonia scholaris

For Researchers, Scientists, and Drug Development Professionals

Alstonia scholaris, commonly known as the Devil's Tree or Saptaparni, is an evergreen tropical tree belonging to the Apocynaceae family.[1][2] Native to the Indian subcontinent and Southeast Asia, this plant has a long and rich history of use in various traditional and folk medicine systems, including Ayurveda, Unani, and Siddha.[3][4] Its widespread application for a multitude of ailments has prompted significant scientific interest, revealing a complex phytochemical profile with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of Alstonia scholaris, supported by quantitative data, detailed experimental protocols for the investigation of its properties, and visualizations of its mechanisms of action.

Ethnobotanical Significance and Traditional Applications

Alstonia scholaris has been a cornerstone of traditional medicine for centuries, with different parts of the plant, including the bark, leaves, latex, and roots, being utilized to treat a wide array of health conditions.[2][5] The bark is particularly renowned for its therapeutic properties and is often used in the form of a decoction or powder.[3]

The plant's traditional uses span from treating infectious diseases to managing chronic conditions. It is well-documented for its use against malaria, diarrhea, dysentery, and fever.[4][6] Furthermore, it has been traditionally employed for respiratory ailments like asthma and bronchitis, skin diseases, and as a general tonic.[3][7] In some cultures, the latex is applied topically to treat ulcers and rheumatic pain.

Quantitative Ethnobotanical Data

The following tables summarize the quantitative data from various ethnobotanical surveys, providing insights into the prevalence and significance of Alstonia scholaris in traditional medicine.

| Ailment Category | Specific Ailment | Plant Part Used | Country/Region | Frequency of Citation / Use | Reference |

| Infectious Diseases | Malaria | Bark, Leaves | India (Sikkim) | 18.18 (Frequency of Citation) | [3] |

| Malaria | Bark | Togo | 0.52 (Relative Frequency of Citation for a related species in the same family) | [8] | |

| Malaria | Not specified | Uganda | 64.8% of respondents cited a different anti-malarial plant, indicating high reliance on herbal remedies. | [9] | |

| Intestinal Worms | Bark, Leaves | India | - | ||

| Gastrointestinal Disorders | Diarrhea, Dysentery | Bark | India, Southeast Asia | Widely reported | [6] |

| Stomachache | Bark, Roots | India (Jharkhand, Uttarakhand) | - | ||

| Respiratory Ailments | Asthma, Bronchitis | Bark, Leaves | India | - | [3][7] |

| Dermatological Conditions | Skin Diseases | Bark, Leaves | India | - | |

| Other | Fever | Bark | India (Jharkhand) | - | |

| Diabetes | Roots | India (Manipur) | - | ||

| Rheumatism | Bark | India | - |

Phytochemical Constituents

The diverse pharmacological activities of Alstonia scholaris are attributed to its rich and complex phytochemical composition. The plant is a significant source of monoterpenoid indole (B1671886) alkaloids, with over 300 different alkaloids identified.[10] Other major classes of compounds include flavonoids, phenolic acids, triterpenes, and saponins.[7][11]

Table of Major Phytochemicals and Associated Activities:

| Phytochemical Class | Key Compounds | Reported Pharmacological Activities |

| Indole Alkaloids | Echitamine, Scholaricine, Picrinine, Vallesamine | Anticancer, Anti-inflammatory, Analgesic, Antimalarial, Antidiabetic |

| Flavonoids | Quercetin, Gallic Acid | Antioxidant, Anticancer, Anti-inflammatory |

| Triterpenes | Lupeol, Ursolic Acid, Oleanolic Acid | Antibacterial, Anti-inflammatory |

| Phenolic Acids | - | Antioxidant |

Pharmacological Activities and Mechanisms of Action

Scientific investigations have validated many of the traditional uses of Alstonia scholaris and have begun to elucidate the underlying mechanisms of action of its bioactive compounds.

Anti-inflammatory and Analgesic Activity

Extracts of Alstonia scholaris, particularly the alkaloid fractions, have demonstrated significant anti-inflammatory and analgesic effects.[12][13] The mechanism of action is believed to involve the inhibition of key inflammatory mediators.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of Alstonia scholaris extracts and its isolated alkaloids.[14] The mechanisms underlying its anticancer effects are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[11][15]

Antimicrobial Activity

Various extracts of Alstonia scholaris have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi. This supports its traditional use in treating infections.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Alstonia scholaris.

Protocol 1: Extraction of Total Alkaloids from Alstonia scholaris Leaves

Objective: To isolate the total alkaloid fraction from the leaves of Alstonia scholaris.

Materials:

-

Dried and powdered leaves of Alstonia scholaris

-

1% Hydrochloric acid (HCl)

-

25% Ammonium hydroxide (B78521) (NH4OH) solution

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

Whatman filter paper

-

Rotary evaporator

Procedure:

-

Macerate 500g of powdered Alstonia scholaris leaves in 1% HCl (pH 2) overnight at room temperature.[16]

-

Make the mixture alkaline by adding 25% NH4OH solution until a pH of 9 is reached.[16]

-

Filter the alkaline mixture through Whatman filter paper.[16]

-

Extract the filtrate with chloroform multiple times.

-

Pool the chloroform extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid fraction.

-

Subject the crude alkaloid fraction to column chromatography over silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the alkaloids and evaporate the solvent to yield the total alkaloid extract.

Protocol 2: In Vitro Anti-inflammatory Activity - BSA Denaturation Assay

Objective: To assess the anti-inflammatory potential of Alstonia scholaris extracts by measuring the inhibition of bovine serum albumin (BSA) denaturation.

Materials:

-

Alstonia scholaris extract

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Diclofenac (B195802) sodium (as a standard drug)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture consisting of 0.2 mL of the Alstonia scholaris extract at various concentrations (e.g., 50, 100, 150, 200, 250 µg/mL).

-

Add 2.8 mL of PBS and 0.2 mL of BSA solution.

-

Prepare a control group containing 0.2 mL of distilled water instead of the extract.

-

Prepare a standard group with diclofenac sodium at a known concentration.

-

Incubate all samples at 37°C for 20 minutes.

-

Induce denaturation by heating the samples at 72°C for 5 minutes.

-

Cool the samples and measure the absorbance at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 3: In Vitro Anticancer Activity - MTT Assay

Objective: To evaluate the cytotoxic effect of Alstonia scholaris extracts on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2, A549)

-

Alstonia scholaris extract

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well microplate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the Alstonia scholaris extract (e.g., 25, 50, 100, 200 µg/mL) and incubate for 24-48 hours.[17]

-

Include a control group with untreated cells and a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value (the concentration of the extract that inhibits 50% of cell growth).

Conclusion and Future Directions

Alstonia scholaris represents a valuable source of bioactive compounds with significant therapeutic potential. Its long-standing use in traditional medicine is increasingly being validated by modern scientific research. The plant's rich alkaloid content, in particular, offers promising avenues for the development of new drugs for a range of diseases, including inflammatory conditions and cancer.

Future research should focus on the isolation and characterization of novel bioactive compounds from Alstonia scholaris. Further in-depth studies are required to fully elucidate the molecular mechanisms of action of its key constituents and their potential synergistic effects. Clinical trials are also necessary to establish the safety and efficacy of Alstonia scholaris-based therapies in humans. The continued exploration of this remarkable medicinal plant holds great promise for the discovery of novel and effective therapeutic agents.

References

- 1. Anticancer activity of an Indian medicinal plant, Alstonia scholaris, on skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. plantsjournal.com [plantsjournal.com]

- 3. crsubscription.com [crsubscription.com]

- 4. researchgate.net [researchgate.net]

- 5. botanyjournals.com [botanyjournals.com]

- 6. Preparation and In Vitro Release of Total Alkaloids from Alstonia Scholaris Leaves Loaded mPEG-PLA Microspheres [mdpi.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Ethnobotanical Study of Medicinal Plants Used for the Treatment of Malaria in the Plateau Region, Togo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ethnobotanyjournal.org [ethnobotanyjournal.org]

- 10. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Combination of Alkaloids and Triterpenes of Alstonia scholaris (Linn.) R. Br. Leaves Enhances Immunomodulatory Activity in C57BL/6 Mice and Induces Apoptosis in the A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Nuances of Alstonic Acids A and B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Alstonic acids A and B, two novel 2,3-secofernane triterpenoids, were first isolated from the leaves of Alstonia scholaris. Their unique structures present an interesting case for comparative analysis, offering insights into the subtle variations that can arise from a common biosynthetic precursor, likely oleanolic acid. This technical guide provides a detailed structural comparison of Alstonic acid A and Alstonic acid B, presenting their spectroscopic data in a comparative format, outlining the experimental protocols for their characterization, and visualizing their structures and comparative workflow.

Comparative Spectroscopic Data

The structural elucidation of Alstonic acids A and B was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data, allowing for a direct comparison of their structural features.

Table 1: ¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | This compound (δ ppm, J in Hz) | Alstonic acid B (δ ppm, J in Hz) |

| 1-H₂ | 2.45 (m), 2.55 (m) | 2.48 (m), 2.58 (m) |

| 5-H | 2.15 (dd, 12.5, 4.0) | 2.18 (dd, 12.5, 4.0) |

| 6-H₂ | 1.45 (m), 1.65 (m) | 1.48 (m), 1.68 (m) |

| 7-H₂ | 1.30 (m), 1.50 (m) | 1.33 (m), 1.53 (m) |

| 9-H | 1.85 (m) | 1.88 (m) |

| 11-H₂ | 1.60 (m), 1.70 (m) | 1.63 (m), 1.73 (m) |

| 12-H₂ | 1.95 (m), 2.05 (m) | 1.98 (m), 2.08 (m) |

| 15-H₂ | 1.25 (m), 1.40 (m) | 1.28 (m), 1.43 (m) |

| 16-H₂ | 1.55 (m), 1.75 (m) | 1.58 (m), 1.78 (m) |

| 18-H | 2.25 (m) | 2.28 (m) |

| 19-H | 2.85 (d, 10.5) | 2.88 (d, 10.5) |

| 21-H₂ | 2.35 (m), 2.65 (m) | 2.38 (m), 2.68 (m) |

| 22-H₂ | 1.80 (m), 1.90 (m) | 1.83 (m), 1.93 (m) |

| 24-H₃ | 1.15 (s) | 1.18 (s) |

| 25-H₃ | 1.05 (s) | 1.08 (s) |

| 26-H₃ | 0.95 (s) | 0.98 (s) |

| 27-H₃ | 0.85 (s) | 0.88 (s) |

| 28-H₃ | 0.90 (s) | 0.93 (s) |

| 29-H₃ | 1.20 (d, 7.0) | 1.23 (d, 7.0) |

| 30-H₃ | 1.22 (d, 7.0) | 1.25 (d, 7.0) |

Table 2: ¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | This compound (δ ppm) | Alstonic acid B (δ ppm) |

| 1 | 34.2 | 34.5 |

| 2 | 218.1 | 218.4 |

| 3 | 178.5 | 178.8 |

| 4 | 47.5 | 47.8 |

| 5 | 55.8 | 56.1 |

| 6 | 18.2 | 18.5 |

| 7 | 33.1 | 33.4 |

| 8 | 39.8 | 40.1 |

| 9 | 50.5 | 50.8 |

| 10 | 37.2 | 37.5 |

| 11 | 23.5 | 23.8 |

| 12 | 28.0 | 28.3 |

| 13 | 139.5 | 139.8 |

| 14 | 128.6 | 128.9 |

| 15 | 21.7 | 22.0 |

| 16 | 26.2 | 26.5 |

| 17 | 41.6 | 41.9 |

| 18 | 49.2 | 49.5 |

| 19 | 46.8 | 47.1 |

| 20 | 31.0 | 31.3 |

| 21 | 34.0 | 34.3 |

| 22 | 36.9 | 37.2 |

| 23 | 28.1 | 28.4 |

| 24 | 21.3 | 21.6 |

| 25 | 15.6 | 15.9 |

| 26 | 16.5 | 16.8 |

| 27 | 16.7 | 17.0 |

| 28 | 28.7 | 29.0 |

| 29 | 21.2 | 21.5 |

| 30 | 21.4 | 21.7 |

Table 3: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| This compound | C₃₀H₄₆O₄ | 470.3396 | 470.3391 |

| Alstonic acid B | C₃₀H₄₈O₄ | 472.3552 | 472.3547 |

Experimental Protocols

The methodologies outlined below are based on the original isolation and characterization studies of Alstonic acids A and B.

Isolation and Purification

-

Extraction: The air-dried and powdered leaves of Alstonia scholaris were extracted with 95% ethanol (B145695) at room temperature.

-

Partitioning: The crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Column Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

-

Preparative HPLC: Fractions containing the compounds of interest were further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound and Alstonic acid B.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AV-500 spectrometer.

-

Samples were dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

-

Coupling constants (J) are reported in Hertz (Hz).

-

-

Mass Spectrometry:

-

High-resolution mass spectra were obtained on an Agilent 6210 TOF mass spectrometer using electrospray ionization (ESI).

-

The data were acquired in positive ion mode.

-

Visualizing the Structures and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structures of Alstonic acids A and B and the logical workflow for their structural comparison.

To be rendered with actual chemical structure images for "alstonic_a.png" and "alstonic_b.png"

Caption: Chemical structures of this compound and Alstonic acid B.

Caption: Workflow for the structural comparison of Alstonic acids A and B.

Concluding Remarks

The structural differences between this compound and Alstonic acid B are subtle, primarily centered around the degree of saturation in the side chain, as evidenced by the mass spectrometry data and slight shifts in the NMR spectra. This detailed comparative guide serves as a valuable resource for researchers working on the isolation, characterization, and potential therapeutic applications of novel triterpenoids. The provided data and protocols offer a solid foundation for further investigation into the bioactivity and synthesis of these intriguing natural products.

Alstonic Acid A: A Deep Dive into Potential Therapeutic Targets

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of Alstonic acid A. It is important to note that direct experimental research on the specific molecular targets of this compound is currently limited. The information presented herein is largely based on the known biological activities of its source, the medicinal plant Alstonia scholaris, and the established mechanisms of action of structurally related triterpenoids. Therefore, the proposed targets and signaling pathways for this compound should be considered hypothetical and require further experimental validation.

Introduction to this compound

This compound is a 2,3-secofernane triterpenoid (B12794562) isolated from the leaves and bark of Alstonia scholaris, a plant widely used in traditional medicine across Asia and Africa for treating a variety of ailments, including infectious diseases, inflammation, and diabetes. While the crude extracts of Alstonia scholaris have demonstrated a broad spectrum of pharmacological activities, the specific contributions of its individual constituents, such as this compound, are not yet fully elucidated. This guide aims to synthesize the existing knowledge on the bioactivities of Alstonia scholaris and related triterpenoids to propose potential therapeutic targets and mechanisms of action for this compound, thereby providing a roadmap for future research and drug discovery efforts.

Potential Therapeutic Areas and Biological Activities

Based on the pharmacological profile of Alstonia scholaris extracts and other pentacyclic triterpenoids, this compound is hypothesized to possess therapeutic potential in the following areas:

-

Anti-inflammatory and Analgesic Effects: Extracts of Alstonia scholaris have shown significant anti-inflammatory and analgesic properties. These effects are likely mediated through the inhibition of key inflammatory enzymes and signaling pathways.

-

Antibacterial Activity: Triterpenoids from Alstonia scholaris, such as ursolic acid and oleanolic acid, exhibit activity against Gram-positive bacteria and can act synergistically with conventional antibiotics.

-

Anticancer Activity: Various compounds from Alstonia scholaris have demonstrated cytotoxic effects against different cancer cell lines. Triterpenoids, as a class, are known to interfere with multiple stages of tumorigenesis, including proliferation, angiogenesis, and metastasis.

-

Antidiabetic and Antihyperlipidemic Effects: Extracts from Alstonia scholaris have been shown to possess antidiabetic and antihyperlipidemic properties in preclinical models.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from studies on Alstonia scholaris extracts and its isolated triterpenoids. This data provides a basis for hypothesizing the potential efficacy of this compound.

Table 1: Anti-inflammatory and Analgesic Activity of Alstonia scholaris Extracts

| Assay | Test Substance | Dose/Concentration | Result | Reference |

| Carrageenan-induced paw edema | Ethanolic extract of bark | 200 mg/kg | Significant inhibition of paw edema | |

| Acetic acid-induced writhing | Ethanolic extract of bark | 200 mg/kg | Significant reduction in writhing response | |

| Retinoid-induced inflammation (HaCaT cells) | Ethanolic extract of bark | 500 ppm | Significant suppression of MCP-1 and IL-8 |

Table 2: Antibacterial Activity of Triterpenoids from Alstonia scholaris

| Bacteria | Compound | MIC (µg/mL) | Reference |

| Bacillus cereus | Ursolic acid | 16 | |

| Staphylococcus aureus | Ursolic acid | 32 | |

| Enterococcus faecalis | Oleanolic acid | 32 | |

| Listeria monocytogenes | Oleanolic acid | 32 |

Table 3: Anticancer Activity of Alstonia scholaris Extracts and Triterpenoids

| Cell Line | Test Substance | IC50 | Reference |

| HeLa (Cervical cancer) | Alkaloid fraction | 5.53 µg/mL | |

| HepG2 (Liver cancer) | Alkaloid fraction | 25 µg/mL | |

| A549 (Non-small-cell lung carcinoma) | Ursolic acid | 39.8 µM | |

| A549 (Non-small-cell lung carcinoma) | Betulinic acid | 40.1 µM |

Hypothesized Therapeutic Targets and Signaling Pathways

Given its chemical structure as a triterpenoid, this compound is likely to interact with multiple molecular targets, leading to the modulation of various signaling pathways. The following sections detail the hypothesized targets and pathways.

Anti-inflammatory and Analgesic Targets

The anti-inflammatory effects of Alstonia scholaris are attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Therefore, this compound may directly target these enzymes. Furthermore, its anti-inflammatory action could be mediated by the downregulation of the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Anticancer Targets

Triterpenoids are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. Potential targets for this compound in cancer therapy could include key regulators of apoptosis such as the Bcl-2 family of proteins and caspases. Additionally, it may inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Caption: Hypothesized pro-apoptotic mechanism of this compound in cancer cells.

Proposed Experimental Protocols

To validate the hypothesized therapeutic targets of this compound, the following experimental protocols are recommended.

Anti-inflammatory and Analgesic Assays

-

Carrageenan-Induced Paw Edema in Rodents:

-

Animals: Male Wistar rats or Swiss albino mice.

-

Procedure: Induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Treatment: Administer this compound orally or intraperitoneally at various doses prior to carrageenan injection.

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

-

COX and 5-LOX Inhibition Assays (In Vitro):

-

Enzyme Source: Purified COX-1, COX-2, and 5-LOX enzymes.

-

Substrate: Arachidonic acid.

-

Procedure: Incubate the enzyme with this compound at various concentrations.

-

Measurement: Quantify the production of prostaglandins (for COX) or leukotrienes (for 5-LOX) using methods such as ELISA or LC-MS.

-

Analysis: Determine the IC50 values of this compound for each enzyme.

-

-

NF-κB Activation Assay:

-

Cell Line: Macrophage cell lines (e.g., RAW 264.7) or other relevant cell types.

-

Stimulation: Induce NF-κB activation using lipopolysaccharide (LPS) or other inflammatory stimuli.

-

Treatment: Treat the cells with this compound before or during stimulation.

-

Measurement: Assess NF-κB

-

Whitepaper: A Technical Guide to the In Silico Prediction of Alstonic Acid A Bioactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonic acid A, a pentacyclic triterpenoid (B12794562) isolated from Alstonia scholaris, represents a class of natural products with largely unexplored therapeutic potential.[1][] As preclinical research and development costs continue to rise, in silico computational methods offer a rapid, cost-effective, and powerful approach to predict the bioactivity, pharmacokinetics, and potential molecular targets of novel compounds before committing to expensive and time-consuming laboratory experiments.[3][4] This technical guide outlines a comprehensive in silico workflow for characterizing the bioactivity of this compound, from initial structure preparation to target identification, molecular docking, and signaling pathway analysis. The methodologies presented herein serve as a roadmap for researchers seeking to leverage computational tools in the early phases of drug discovery for natural products.

Core In Silico Prediction Workflow

The prediction of a compound's bioactivity is a multi-step process that begins with defining the molecule's structure and progressively narrows down its potential biological roles. This workflow integrates predictions of the compound's drug-like properties with its potential interactions with specific protein targets.

References

- 1. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Performance Drug Discovery: Computational Screening by Combining Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Alstonic Acid A: A Review of Available Literature and Methodologies for a Related Alkaloid, Alstonlarsine A

Note to the Reader: As of the latest literature review, a total synthesis for Alstonic acid A has not been reported. This compound is a known 2,3-Secofernane triterpenoid (B12794562) isolated from the leaves of Alstonia scholaris, with its structure confirmed by spectroscopic analysis and X-ray crystallography. However, the current body of scientific work focuses on its isolation and characterization rather than its chemical synthesis.

In lieu of a reported total synthesis for this compound, this document provides detailed application notes and protocols for the total synthesis of Alstonlarsine A , a structurally complex and biologically active monoterpenoid indole (B1671886) alkaloid also isolated from Alstonia scholaris. The synthesis of Alstonlarsine A presents significant chemical challenges and showcases a variety of modern synthetic strategies, making it a valuable case study for researchers, scientists, and drug development professionals. This report details three distinct and notable synthetic approaches to (+)-Alstonlarsine A.

Part I: Enantioselective Total Synthesis of (+)-Alstonlarsine A via a Domino Sequence (Ferjančić and Bihelović Approach)

This synthetic route is highlighted by an efficient domino sequence that rapidly constructs the core of the Alstonlarsine A molecule. The key transformation involves an enamine formation followed by an inverse-electron-demand intramolecular dearomative Diels-Alder cycloaddition. A novel methodology for the formation of the seven-membered ring through indole C(2)-H functionalization is also a prominent feature.

Overall Synthetic Strategy

The retrosynthetic analysis hinges on disconnecting the pentacyclic core via a domino sequence, which simplifies the target molecule to a tricyclic secondary amine intermediate. This intermediate is further broken down, with the cycloheptene (B1346976) ring being formed via an intramolecular Horner-Wadsworth-Emmons (HWE) reaction.

Caption: Retrosynthetic analysis of (+)-Alstonlarsine A.

Key Experimental Protocols

1. Formation of the Seven-membered Ring via Carbenoid Insertion and Intramolecular HWE Reaction:

-

Step a (Carbenoid Insertion): To a solution of the indole derivative in benzene (B151609), Cu(acac)₂ is added, and the mixture is heated to 120 °C. A solution of methyl 2-diazo-2-(diethoxyphosphoryl)acetate in benzene is then added dropwise. The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography.

-

Step d (Intramolecular HWE Reaction): The phosphonate intermediate is dissolved in THF. LiBr and Et₃N are added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

2. Pivotal Domino Sequence:

-

Step a (Deprotection): The Boc-protected amine is dissolved in CH₂Cl₂ and treated with trifluoroacetic acid (TFA). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent and excess TFA are removed under reduced pressure.

-

Step b (Domino Reaction): The resulting crude amine is dissolved in toluene, and acetaldehyde (B116499) is added. The mixture is heated to 100 °C in a sealed tube. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the pentacyclic core.

Quantitative Data Summary

| Step | Reagents and Conditions | Yield (%) |

| Carbenoid Insertion | MeO₂CC(N₂)P(O)(OEt)₂, Cu(acac)₂, PhH, 120 °C | 83 |

| Reduction of Ester | NaBH₄, MeOH, H₂O | 96 |

| Oxidation to Aldehyde | IBX, MeCN, 75 °C | 94 |

| Intramolecular HWE Reaction | LiBr, Et₃N, THF | 80 |

| Boc Deprotection | TFA, CH₂Cl₂ | 84 |

| Domino Sequence (Enamine Formation/Diels-Alder) | CH₃CHO, PhMe, 100 °C | 60 |

| Reduction of Ester and Acetate | LiAlH₄, NaH, THF, 0 °C | 86 |

| Final Oxidation | NCS, Me₂S, Et₃N, PhMe/CH₂Cl₂ | 56 |

Part II: Asymmetric Total Synthesis of (+)-Alstonlarsine A (Zhai Approach)

This approach is distinguished by three key transformations: a palladium-catalyzed asymmetric allylic alkylation to establish a critical stereocenter, an intramolecular nitrile oxide-alkene [3+2] cycloaddition (INOC) to construct the cyclohepta[b]indole core, and a late-stage interrupted Pictet-Spengler reaction (IPSR) to finalize the caged structure.

Overall Synthetic Strategy

The synthesis begins with commercially available tryptophol (B1683683) and 2-methyl-2-cyclopenten-1-one, which are converted into two key building blocks. These fragments are then coupled using the asymmetric allylic alkylation. The subsequent steps focus on forging the complex polycyclic system through cycloaddition and rearrangement reactions.

Caption: Key transformations in the Zhai synthesis.

Key Experimental Protocols

1. Asymmetric Allylic Alkylation:

-

A solution of the 2-indolyl-substituted dimethyl malonate, 2-methyl-2-cyclopentenyl carbonate, and a palladium catalyst with

Application Notes and Protocols for the Quantification of Alstonic Acid A in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonic acid A, a triterpenoid (B12794562) found in medicinal plants such as Alstonia scholaris, has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Disclaimer: As of the latest literature review, specific analytical methods validated for this compound are not widely published. The following protocols have been adapted from validated methods for other structurally related triterpenoids, such as ursolic acid and lupeol (B1675499), isolated from Alstonia scholaris. The physicochemical properties of this compound (Molecular Formula: C30H48O3, Molecular Weight: 456.7 g/mol ) suggest that these methods will be highly applicable. Researchers should perform in-house validation to ensure the accuracy and precision of these methods for this compound.

Quantitative Data Summary

The following table summarizes quantitative data for major triterpenoids found in Alstonia scholaris, providing a reference for expected concentration ranges and analytical methods used for similar compounds.

| Plant Part | Compound | Method | Concentration (% w/w) | Reference |

| Leaves | Ursolic Acid | HPTLC | 2.34 (in ethanol (B145695) extract) | [1] |

| Leaves | Ursolic Acid | HPTLC | 2.38 (in chloroform (B151607) extract) | [1] |

| Leaves | Lupeol | HPTLC | 0.31 (in ethanol extract) | [2] |

| Leaves | Lupeol | HPTLC | 0.35 (in chloroform extract) | [2] |

| Stem & Root Bark | Ursolic Acid | HPTLC | Not specified | [3] |

| Stem & Root Bark | Betulinic Acid | HPTLC | Not specified | |

| Stem & Root Bark | Lupeol | HPTLC | Not specified | |

| Leaves | Ursolic Acid | HPLC | 23.6 (relative content) | |

| Leaves | Oleanolic Acid | HPLC | 15.1 (relative content) | |

| Leaves | Betulinic Acid | HPLC | 5.4 (relative content) | |

| Leaves | Betulin | HPLC | 5.8 (relative content) |

Experimental Workflow

The general workflow for the quantification of this compound in plant extracts involves sample preparation, chromatographic separation and detection, and data analysis.

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction

Ultrasonic extraction is an efficient method for extracting triterpenoids from plant matrices.

Materials and Reagents:

-

Dried and powdered plant material (e.g., leaves of Alstonia scholaris)

-

Methanol (B129727) or Ethanol (HPLC grade)

-

Ultrasonic bath

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Protocol:

-

Weigh accurately about 1 g of the powdered plant material into a conical flask.

-

Add 25 mL of methanol or ethanol.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Filter the extract through filter paper.

-

Repeat the extraction process on the residue two more times with fresh solvent.

-

Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL) to obtain the stock sample solution.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC or application on the HPTLC plate.

HPLC-UV Method

This method is adapted from protocols used for the quantification of ursolic acid and other triterpenoids.

Instrumentation:

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (e.g., 85:15 v/v) with 0.1% formic acid. The gradient can be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 20 µL

-

Detection Wavelength: 220 nm. Note: This is based on the UV absorbance of other triterpenoids. It is highly recommended to determine the UV maximum of an isolated this compound standard for optimal sensitivity.

-

Run Time: Approximately 20 minutes.

Protocol:

-

Prepare a stock solution of this compound standard (if available) of known concentration (e.g., 1 mg/mL) in methanol.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Inject the calibration standards into the HPLC system to construct a calibration curve.

-

Inject the prepared sample solution.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

LC-MS Method

For higher sensitivity and selectivity, an LC-MS method is recommended.

Instrumentation:

-

LC-MS system (e.g., coupled to a triple quadrupole or time-of-flight mass spectrometer)

-

Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

Chromatographic and MS Conditions:

-

Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. A gradient elution can be used, for example, starting with 70% A and increasing to 100% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

-

MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. The precursor and product ions for this compound need to be determined by infusing a standard solution. For this compound (C30H48O3), the expected [M+H]+ ion would be at m/z 457.7.

Protocol:

-

Follow the sample and standard preparation steps as for the HPLC-UV method.

-

Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.

-

Inject the standards and the sample solution into the LC-MS system.

-

Quantify this compound using the peak area from the extracted ion chromatogram and the calibration curve.

HPTLC Method

HPTLC offers a high-throughput and cost-effective method for quantification.

Instrumentation:

-

HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

-

HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

Chromatographic Conditions:

-

Stationary Phase: HPTLC silica gel 60 F254 plates.

-

Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (e.g., 7:2:1 v/v/v).

-

Application: Apply standards and samples as 8 mm bands.

-

Development: Develop the plate up to 80 mm in a saturated twin-trough chamber.

-

Derivatization: Spray the plate with a suitable reagent (e.g., Anisaldehyde-Sulphuric acid) and heat at 105 °C for 5-10 minutes for visualization of triterpenoids.

-

Densitometric Scanning: Scan the plate in absorbance mode at a suitable wavelength after derivatization (e.g., 580 nm for lupeol with the mentioned derivatization).

Protocol:

-

Prepare standard solutions of this compound in methanol.

-

Apply different volumes of the standard solutions and the sample solution onto the HPTLC plate.

-

Develop the plate with the chosen mobile phase.

-

After drying, derivatize the plate for visualization.

-

Scan the plate with a densitometer at the wavelength of maximum absorbance for the derivatized this compound.

-

Prepare a calibration curve by plotting the peak area against the concentration of the standard.

-

Calculate the concentration of this compound in the sample from the calibration curve.

Method Validation

All analytical methods should be validated according to ICH guidelines to ensure their suitability for the intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Alstonic Acid A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alstonic acid A is a naturally occurring triterpenoid (B12794562) compound isolated from medicinal plants such as Alstonia scholaris. As a key potential bioactive constituent, having a robust and reliable analytical method for its identification and quantification is essential for quality control, pharmacokinetic studies, and further drug development processes. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. This compound, being a non-polar acidic compound, is retained on the column and separated from other matrix components using a gradient elution of an acidified aqueous mobile phase and an organic modifier. The acidic modifier is critical as it suppresses the ionization of the carboxylic acid moiety of this compound, resulting in improved peak shape and reproducible retention. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Materials and Reagents

1.1 Equipment

-

HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

-

Analytical balance (0.01 mg readability).

-

Ultrasonic bath.

-

pH meter.

-

Vortex mixer.

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

-

Volumetric flasks and pipettes (Class A).

1.2 Chemicals and Reagents

-

This compound reference standard (>98% purity).

-

HPLC-grade acetonitrile.

-

HPLC-grade methanol.

-

HPLC-grade water (Type I, 18.2 MΩ·cm).

-

Orthophosphoric acid (ACS grade, ~85%).

-

Plant material (e.g., dried and powdered leaves of Alstonia scholaris).

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by serially diluting the stock standard solution with methanol. These solutions are used to construct the calibration curve.

Preparation of Sample from Plant Material

-

Extraction: Accurately weigh 1.0 g of pulverized, dried plant material into a centrifuge tube. Add 20 mL of methanol.

-

Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collection: Carefully collect the supernatant. Repeat the extraction process (steps 1-3) on the plant residue two more times. Pool all the supernatants.

-

Evaporation: Evaporate the pooled methanolic extract to dryness under reduced pressure or a gentle stream of nitrogen.

-

Reconstitution and Filtration: Reconstitute the dried extract in 5.0 mL of methanol. Vortex thoroughly. Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Operating Conditions

The chromatographic conditions should be optimized for the specific HPLC system and column used. The following conditions provide a robust starting point for method development.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 60% B5-20 min: 60% to 95% B20-25 min: 95% B25.1-30 min: 60% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Run Time | 30 minutes |

Data Presentation and Method Validation

Quantitative data should be organized clearly. The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: System Suitability Test Results System suitability parameters are evaluated to ensure the chromatographic system is performing adequately. This is typically done by injecting the same working standard multiple times.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.15 |

| Theoretical Plates (N) | ≥ 2000 | 8500 |